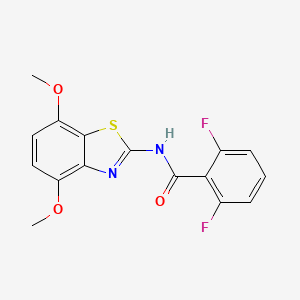

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

CAS No.: 906783-73-1

Cat. No.: VC5219668

Molecular Formula: C16H12F2N2O3S

Molecular Weight: 350.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906783-73-1 |

|---|---|

| Molecular Formula | C16H12F2N2O3S |

| Molecular Weight | 350.34 |

| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21) |

| Standard InChI Key | PEOKJMYUNBTDIG-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Introduction

Synthesis and Chemical Reactions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide would typically involve multi-step organic reactions. Common methodologies include:

-

Condensation Reactions: Involving the reaction of a benzothiazole derivative with a difluorobenzoyl chloride in the presence of a base.

-

Catalytic Conditions: Utilizing catalysts like triethylamine or pyridine to facilitate the reaction.

| Step | Reaction Conditions |

|---|---|

| 1. Preparation of Benzothiazole Derivative | Requires careful control of temperature and pH. |

| 2. Condensation with Difluorobenzoyl Chloride | Typically performed in a solvent like dichloromethane or dimethylformamide. |

Potential Applications

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of difluorobenzamide may enhance these properties or confer new ones.

| Potential Application | Rationale |

|---|---|

| Anticancer Agent | Similar compounds have shown cytotoxicity against cancer cell lines. |

| Antimicrobial Agent | Benzothiazoles are known for their antimicrobial activity. |

Research Findings and Future Directions

While specific research findings on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide are not available, related compounds have shown promising biological activities. Future studies should focus on:

-

Biological Activity Screening: To determine its efficacy against various biological targets.

-

Pharmacokinetic Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume